molecular formula C20H27N5O2S B2980025 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-81-9

2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2980025
CAS RN: 898366-81-9
M. Wt: 401.53
InChI Key: NFVYLSPEAREJNW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a piperazine ring, a thiazole ring, and a triazole ring . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring containing two nitrogen atoms. The thiazole and triazole rings are five-membered rings containing nitrogen and sulfur atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine, thiazole, and triazole rings, as well as the ethyl group and the hydroxyethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyethyl group could increase its solubility in water .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

This research involves the microwave-assisted synthesis of hybrid molecules containing specific moieties, including 1,3-oxazol(idin)e and 1,2,4-triazole, among others, starting from ethyl piperazine-1-carboxylate. The synthesized compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, showing good to moderate antimicrobial activity against test microorganisms, with some displaying antiurease and antilipase activities (Başoğlu et al., 2013).

Hypoglycemic Agents Activating GK and PPARγ

A series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including a compound similar in structural complexity to the one of interest, was synthesized and evaluated as glucokinase (GK) activators. One compound was identified as a potent dual-acting hypoglycemic agent that activates both GK and PPARγ, demonstrating significant efficacy in decreasing glucose levels in normal mice after oral glucose loading (Song et al., 2011).

Antimicrobial Agents

New series of compounds were synthesized, including derivatives with structural similarities to the compound , showing significant antimicrobial activity against various bacteria and fungi. These studies highlight the potential of such compounds in developing new antimicrobial agents with specific efficacy against a range of microbial strains (Patel, Patel, Kumari, & Patel, 2012).

Antifungal Compounds

Research into the solubility thermodynamics and partitioning processes of a novel potential antifungal compound from the 1,2,4-triazole class revealed significant insights into its physicochemical properties and interactions in biological solvents. These findings are crucial for understanding the compound's delivery pathways and potential application as an antifungal agent (Volkova, Levshin, & Perlovich, 2020).

Synthesis and Biological Evaluation

Another study focused on the synthesis of thiazolidinone derivatives with potential biological activities. These compounds were evaluated for their antimicrobial activity against several bacterial and fungal strains, demonstrating the potential of such molecules in the development of new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Piperazine derivatives are often used in medicinal chemistry due to their wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

2-ethyl-5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S/c1-3-16-21-20-25(22-16)19(27)18(28-20)17(15-6-4-14(2)5-7-15)24-10-8-23(9-11-24)12-13-26/h4-7,17,26-27H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVYLSPEAREJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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